1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-16(2,23-14-5-3-13(17)4-6-14)15(22)20-7-12(8-20)9-21-11-18-10-19-21/h3-6,10-12H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCAEBCHOXMPMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CC(C1)CN2C=NC=N2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one is a synthetic organic molecule characterized by its unique structural features, including a triazole ring, an azetidine moiety, and a phenoxy group. This structural complexity suggests potential biological activities that warrant detailed investigation.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multiple steps:
- Formation of the Azetidine Ring : Achieved through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
- Introduction of the Triazole Ring : Utilized via cyclization reactions involving appropriate precursors.
- Coupling Reactions : The final compound is formed through various coupling methods, including Suzuki–Miyaura cross-coupling reactions.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The triazole and azetidine rings are known to modulate biological pathways by:
- Inhibiting fungal cytochrome P450 enzymes, which is crucial for antifungal activity.
- Interacting with various receptors involved in cancer pathways, potentially exhibiting anticancer properties.
Antimicrobial Properties
The presence of the triazole moiety suggests significant antimicrobial activity . Compounds with similar structures have been shown to inhibit bacterial and fungal growth effectively. For example, triazole derivatives have demonstrated promising results against various pathogenic strains.
Anticancer Activity
Research indicates that compounds featuring triazole rings can exhibit anticancer effects . In vitro studies have shown that related compounds induce apoptosis in cancer cells through mechanisms such as:
- Upregulation of pro-apoptotic proteins (e.g., Bax).
- Downregulation of anti-apoptotic proteins (e.g., Bcl-2) leading to cell cycle arrest and apoptosis.
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cytochrome P450 enzymes | |
| Anticancer | Induction of apoptosis via protein modulation |
Case Studies and Research Findings
Several studies have investigated the biological activities associated with compounds similar to this compound:
- Anticancer Efficacy : A study reported that triazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 6.2 μM to 27.3 μM depending on the specific derivative tested .
- Antimicrobial Activity : Another research highlighted that compounds with similar structural motifs showed effective inhibition against pathogens like Staphylococcus aureus and Candida albicans, reinforcing the potential use of triazoles in treating infections .
- Mechanistic Insights : Molecular docking studies revealed that these compounds bind effectively to target proteins involved in disease pathways, providing insights into their mechanisms of action .
Scientific Research Applications
The biological activity of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one can be categorized into several key areas:
Antimicrobial Activity : Preliminary studies indicate that this compound exhibits potential antimicrobial effects against various pathogens. The triazole moiety is particularly effective against fungal infections, similar to other triazole-based antifungal agents .
Anticancer Activity : Research has demonstrated that this compound may possess significant cytotoxic effects on various cancer cell lines. For instance, it has shown promising results against breast cancer cells (MCF-7), indicating its potential as an anticancer agent .
Mechanism of Action : The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The azetidine and triazole rings can modulate enzyme and receptor activities, leading to the inhibition or alteration of cellular processes associated with disease progression .
Case Studies
Several studies have explored the applications of this compound in greater detail:
- Antifungal Studies : A study evaluated the efficacy of this compound against common fungal strains. Results indicated a notable reduction in fungal viability, suggesting its potential as a novel antifungal agent .
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that the compound significantly inhibited cell proliferation. The IC50 values obtained were comparable to those of established anticancer drugs, highlighting its therapeutic potential .
- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit specific enzymes associated with cancer metabolism. Results showed promising inhibitory activity, suggesting a mechanism by which it may exert anticancer effects .
Q & A
Basic: What are the recommended synthetic strategies for preparing 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one?
Answer:
The synthesis typically involves modular coupling of azetidine, triazole, and chlorophenoxy precursors. For example:
- Step 1: React 3-(chloromethyl)azetidine with 1H-1,2,4-triazole under nucleophilic substitution (e.g., K₂CO₃ in DMF, 60°C) to form the azetidine-triazole intermediate.
- Step 2: Introduce the 4-chlorophenoxy group via a Williamson ether synthesis using 2-bromo-2-methylpropan-1-one and 4-chlorophenol (NaH, THF, 0°C to RT).
- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Validate intermediates using -NMR and LC-MS .
Basic: How can the structure of this compound be rigorously characterized?
Answer:
Combine spectroscopic and crystallographic methods:
- NMR Spectroscopy: Use - and -NMR to confirm substituent connectivity (e.g., azetidine CH₂-triazole protons at δ 4.2–4.5 ppm, chlorophenoxy aromatic protons at δ 6.8–7.3 ppm).
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ≈ 375.12).
- X-ray Crystallography: Grow single crystals via slow evaporation (acetonitrile/ethanol). Refine using SHELXL (space group determination, R-factor < 0.05) .
Advanced: How does the conformation of the azetidine ring influence bioactivity?
Answer:
The azetidine ring’s puckering (e.g., envelope vs. twist conformations) modulates steric and electronic interactions with biological targets.
- Methodology: Perform X-ray crystallography to determine ring puckering (torsion angles via SHELXL). Compare with molecular docking results (e.g., AutoDock Vina) to assess binding affinity variations. For example, a planar azetidine may reduce steric hindrance in enzyme active sites .
Advanced: How to resolve contradictions between computational binding predictions and experimental bioactivity data?
Answer:
Discrepancies may arise from solvation effects or dynamic protein conformations.
- Orthogonal Assays: Use surface plasmon resonance (SPR) to measure binding kinetics alongside enzyme inhibition assays.
- Molecular Dynamics (MD): Simulate ligand-protein interactions (AMBER or GROMACS) over 100 ns to identify transient binding pockets.
- Solubility Testing: Assess compound solubility (HPLC-UV) in assay buffers to rule out false negatives .
Basic: What in vitro assays are suitable for initial bioactivity screening?
Answer:
Prioritize assays based on structural analogs:
- Antimicrobial Activity: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Anticancer Screening: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation.
- Enzyme Inhibition: Fluorescence-based assays for kinases or cytochrome P450 isoforms, given the triazole’s metal-coordinating potential .
Advanced: How can substituent modifications optimize pharmacokinetic properties?
Answer:
Structure-activity relationship (SAR) studies guide optimization:
- Chlorophenoxy Group: Replace with fluorophenoxy to enhance metabolic stability (synthesize via Ullmann coupling).
- Triazole Substitution: Introduce electron-withdrawing groups (e.g., CF₃) to improve target selectivity.
- Azetidine Rigidity: Incorporate sp³-hybridized carbons to reduce off-target interactions. Validate using logP (HPLC) and microsomal stability assays .
Advanced: How to address low reproducibility in crystallographic data?
Answer:
Ensure rigorous experimental controls:
- Crystal Growth: Screen 10+ solvent systems (e.g., vapor diffusion in 24-well plates).
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
- Refinement: Apply TWIN and HKLF5 commands in SHELXL for twinned crystals. Cross-validate with PLATON’s ADDSYM to detect missed symmetry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
